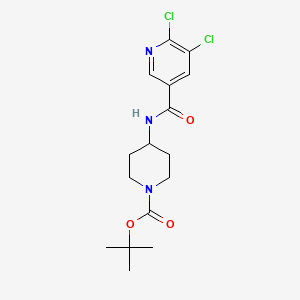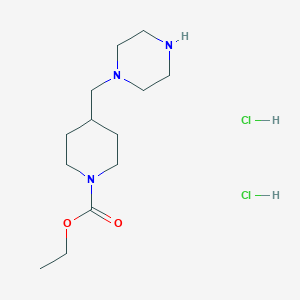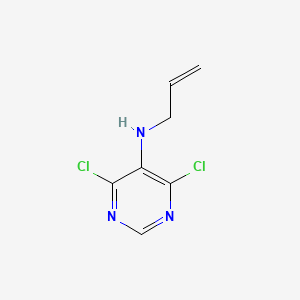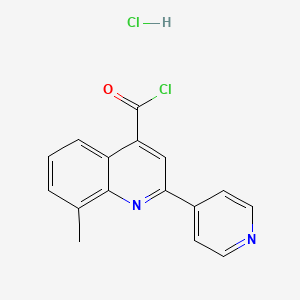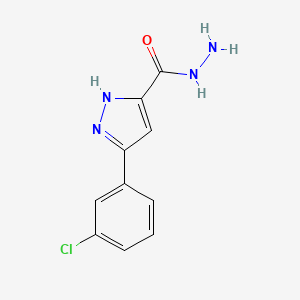
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
Descripción general
Descripción
“5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids, and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a chlorine atom substituted at the 3-position. The carbohydrazide group would be attached to the pyrazole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other pyrazoles, could potentially undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrazole ring, the chlorine atom on the phenyl ring, and the carbohydrazide group .Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
Research by Dawood et al. (2011) explored the synthesis of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives and evaluated their antiviral and cytotoxic activities. The study found that compound 19 significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential antiviral applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antitubercular and Antioxidant Activities
Prathap et al. (2014) synthesized novel derivatives of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide and assessed their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis, but exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Corrosion Protection and Adsorption
A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds, including 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide, for corrosion protection of mild steel in acidic solutions. The compounds demonstrated high inhibition efficiency, suggesting potential applications in corrosion protection (Paul, Yadav, & Obot, 2020).
Molecular Docking Studies
The molecular docking studies of compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as researched by Pillai et al. (2017), indicate potential biological importance of pyrazole derivatives. The study focused on the electronic structure, vibrational frequencies, and potential energy distribution of such compounds (Pillai et al., 2017).
Antimicrobial Activity
Several studies, including those by Bakhite et al. (2000), Nasareb et al. (2016), Ningaiah et al. (2014), and more, have synthesized and evaluated various pyrazole derivatives for their antimicrobial activity. These studies suggest that 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives can serve as effective antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000), (Nasareb & Siddiquia, 2016), (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLUDJITPEZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
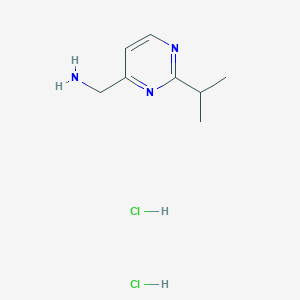
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
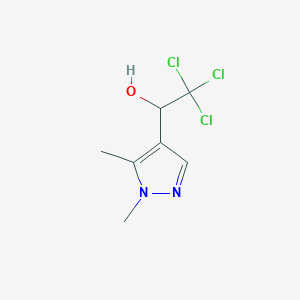
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
